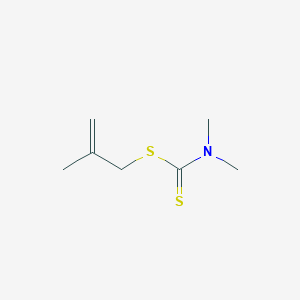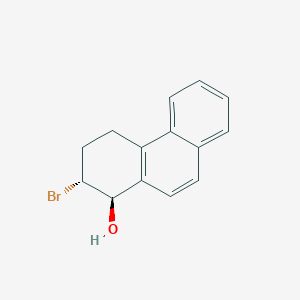
(1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol is a chiral organic compound with significant importance in the field of organic chemistry. This compound contains a bromine atom and a hydroxyl group attached to a tetrahydrophenanthrene backbone, making it a valuable intermediate in various chemical reactions and synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol typically involves the bromination of a suitable precursor followed by stereoselective reduction. One common method includes the bromination of 1,2,3,4-tetrahydrophenanthrene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting bromo compound is then subjected to stereoselective reduction using a chiral catalyst to obtain the desired (1R,2R) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral auxiliaries or catalysts in the reduction step ensures the stereoselectivity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or cyanides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the de-brominated tetrahydrophenanthrene.
Substitution: Formation of substituted tetrahydrophenanthrene derivatives.
Applications De Recherche Scientifique
(1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the nature of the interacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol: The enantiomer of the compound with similar chemical properties but different stereochemistry.
2-bromo-1,2,3,4-tetrahydrophenanthrene: Lacks the hydroxyl group, resulting in different reactivity and applications.
1,2,3,4-tetrahydrophenanthren-1-ol:
Uniqueness
(1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl functional groups. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic and research applications.
Propriétés
Numéro CAS |
56179-75-0 |
|---|---|
Formule moléculaire |
C14H13BrO |
Poids moléculaire |
277.16 g/mol |
Nom IUPAC |
(1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol |
InChI |
InChI=1S/C14H13BrO/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-6,13-14,16H,7-8H2/t13-,14-/m1/s1 |
Clé InChI |
GVFRNSRYKNIRFP-ZIAGYGMSSA-N |
SMILES isomérique |
C1CC2=C(C=CC3=CC=CC=C23)[C@H]([C@@H]1Br)O |
SMILES canonique |
C1CC2=C(C=CC3=CC=CC=C23)C(C1Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


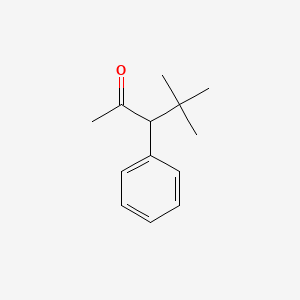
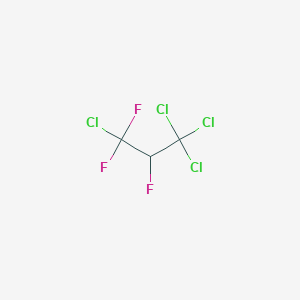
![[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-](/img/structure/B14633673.png)
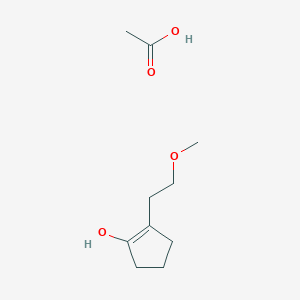
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]methyl]sulfonyl]-](/img/structure/B14633683.png)
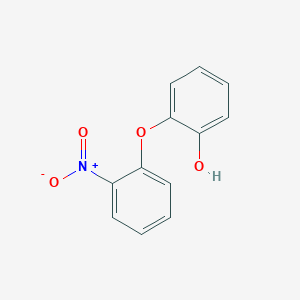
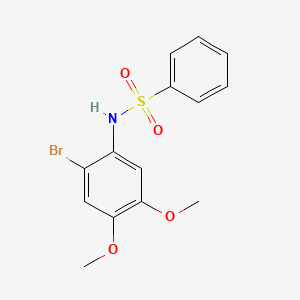
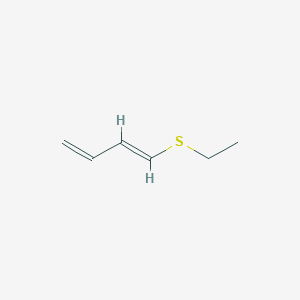
![1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene](/img/structure/B14633700.png)
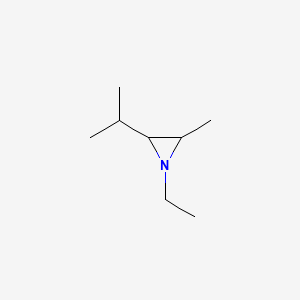
![2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14633708.png)
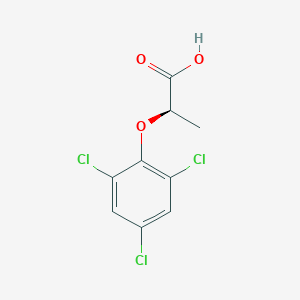
![Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14633720.png)
